4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione

Computational ADME Drug-likeness Lead optimization

4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034467-03-1) is a synthetic small molecule (C₁₈H₂₃N₃O₄, MW 345.40 g/mol) belonging to the morpholine-3,5-dione class, incorporating a piperidine linker and a 3-(dimethylamino)benzoyl substituent. The compound is listed as a research chemical with a typical purity of 95%.

Molecular Formula C18H23N3O4
Molecular Weight 345.399
CAS No. 2034467-03-1
Cat. No. B2893575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione
CAS2034467-03-1
Molecular FormulaC18H23N3O4
Molecular Weight345.399
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O
InChIInChI=1S/C18H23N3O4/c1-19(2)15-5-3-4-13(10-15)18(24)20-8-6-14(7-9-20)21-16(22)11-25-12-17(21)23/h3-5,10,14H,6-9,11-12H2,1-2H3
InChIKeyXRRJMULOMFFXGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034467-03-1): Chemical Class and Procurement Context


4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034467-03-1) is a synthetic small molecule (C₁₈H₂₃N₃O₄, MW 345.40 g/mol) belonging to the morpholine-3,5-dione class, incorporating a piperidine linker and a 3-(dimethylamino)benzoyl substituent [1]. The compound is listed as a research chemical with a typical purity of 95% . The morpholine-3,5-dione scaffold has recently drawn interest in medicinal chemistry as a Cereblon ligand motif and potential molecular glue degrader building block [2]. However, no target-specific biological activity data, in vivo pharmacokinetic profiles, or head-to-head comparative studies have been identified for this specific compound in peer-reviewed primary literature as of the search date.

Why Generic Substitution Fails for 4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034467-03-1)


The 3-(dimethylamino)benzoyl substituent confers distinct physicochemical properties that cannot be replicated by close analogs bearing different benzoyl groups. The dimethylamino moiety introduces a basic tertiary amine center (predicted pKa of the conjugate acid ~8–9) that is absent in analogs such as 4-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione or 4-(1-(3,4-difluorobenzoyl)piperidin-4-yl)morpholine-3,5-dione, which carry electron-withdrawing substituents [1]. This basic center directly impacts aqueous solubility at physiological pH, logD₇.₄ distribution, and potential for lysosomal trapping—all critical parameters for intracellular target engagement. Furthermore, 2-amino-substituted morpholine-3,5-diones have demonstrated Cereblon-dependent cytotoxicity in myeloma cell lines, with activity highly sensitive to the nature and position of substituents [2]. Interchanging the dimethylamino group of the target compound with a trifluoromethyl or difluoro group would alter hydrogen-bonding capacity, electronic distribution on the benzoyl ring, and overall molecular recognition—rendering pharmacological and ADME profiles non-interchangeable.

Quantitative Differentiation Evidence for 4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034467-03-1)


Predicted Physicochemical Differentiation: logP and Topological Polar Surface Area vs. Trifluoromethyl Analog

The target compound displays a predicted logP of 1.91 and topological polar surface area (TPSA) of 81.16 Ų, based on computational property calculations for C₁₈H₂₃N₃O₄ [1]. The dimethylamino group contributes additional hydrogen-bond acceptor capacity (HBA count = 7) and a single hydrogen-bond donor (HBD = 1), resulting in a predicted CNS MPO score that differs from the trifluoromethyl analog 4-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione, which has a higher logP (~2.5 estimated) and lacks the basic amine center. This difference affects predicted blood-brain barrier permeability and solubility profiles. No experimentally measured logP or logD values for the target compound were identified.

Computational ADME Drug-likeness Lead optimization

Scaffold-Level Evidence: Morpholine-3,5-dione Cytotoxicity in Myeloma Cell Lines

A 2024 study by Kasparavichius et al. demonstrated that novel 2-amino-substituted (thio)morpholine-3,5-diones exhibit notable cytotoxic effects in vitro against myeloma cell lines, with activity attributed to Cereblon (CRBN) engagement and molecular glue-mediated protein degradation [1]. While the target compound is a 4-(piperidin-4-yl)morpholine-3,5-dione derivative rather than a 2-amino-substituted variant, the morpholine-3,5-dione core is the pharmacophoric element implicated in CRBN binding. The target compound's N-substitution pattern (piperidine-linked benzoyl group) may influence CRBN binding affinity and neo-substrate recruitment specificity relative to the 2-amino-substituted series. No CRBN binding data were identified for the target compound.

Cereblon ligand Molecular glue Multiple myeloma

Structural Differentiation: Dimethylamino Basicity vs. Difluorobenzoyl and Propylbenzoyl Analogs

The target compound's 3-(dimethylamino)benzoyl group provides a tertiary amine with a predicted conjugate acid pKa in the range of 8–9, rendering the compound partially protonated at physiological pH (7.4) and fully protonated in acidic endosomal/lysosomal compartments [1]. In contrast, the 4-propylbenzoyl analog (CAS 2034266-54-9) and the 3,4-difluorobenzoyl analog (CAS 2034536-79-1) lack this ionizable center, remaining neutral across the physiological pH range. The thiophenylbenzoyl analog (CAS 2034367-35-4) similarly lacks a basic amine. This differential ionization profile affects aqueous solubility, volume of distribution, and potential for phospholipidosis—critical considerations for any in vivo or cellular assay application [2].

Structure-activity relationship Ionization state CNS drug design

Recommended Application Scenarios for 4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034467-03-1)


Cereblon-Directed Molecular Glue Screening Libraries

Given the emerging evidence that morpholine-3,5-dione derivatives can function as Cereblon (CRBN) ligands and exhibit cytotoxicity in myeloma cell lines [1], the target compound represents a structurally distinct CRBN-binding candidate for inclusion in molecular glue degrader screening libraries. Its N-piperidine-benzoyl substitution pattern provides a different exit vector and ternary complex geometry compared to the 2-amino-substituted series, potentially recruiting distinct neo-substrates for ubiquitination and proteasomal degradation.

CNS-Penetrant Probe Development with pH-Dependent Compartmental Targeting

The dimethylamino group provides a titratable basic center (predicted pKa ~8–9) that enables pH-dependent ionization, facilitating lysosomal accumulation and potential engagement of targets within acidic intracellular compartments [2]. This property distinguishes the compound from neutral analogs and makes it a candidate for CNS probe programs where lysosomotropic behavior is mechanistically relevant, provided that experimental confirmation of brain penetration is obtained.

Physicochemical Comparator in Lead Optimization SAR Studies

The target compound (logP 1.91, TPSA 81.16 Ų, HBA 7, HBD 1) [2] occupies a distinct region of physicochemical space relative to its trifluoromethyl, difluoro, propyl, and thiophenyl analogs. It can serve as a key comparator in systematic SAR studies aimed at mapping the impact of benzoyl substituent electronics on solubility, permeability, protein binding, and target engagement—critical parameters for multiparameter optimization in early drug discovery.

Kinase Inhibitor Scaffold Exploration

The piperidine-morpholine-3,5-dione bifunctional scaffold has been noted for its potential in kinase inhibitor design due to its sp³-rich character, which can enhance binding selectivity [3]. The 3-(dimethylamino)benzoyl group introduces an additional hydrogen-bond acceptor and potential cation-π interaction site at the kinase hinge or allosteric pocket, warranting evaluation in kinase profiling panels where the dimethylamino group may confer selectivity advantages over non-basic analogs.

Quote Request

Request a Quote for 4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.